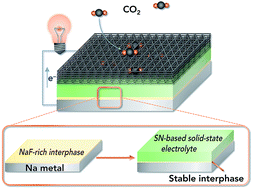A compatible anode/succinonitrile-based electrolyte interface in all-solid-state Na–CO2 batteries†
Chemical Science Pub Date: 2019-03-12 DOI: 10.1039/C8SC05178J
Abstract
All-solid-state sodium batteries have great potential for large-scale energy storage applications. However, constructing a compatible Na anode/solid-state electrolyte (SSE) interface is still challenging because most SSEs are unstable toward Na metal. A succinonitrile (SN) SSE shows high room-temperature ionic conductivity (10−3 S cm−1) but easily deteriorates if in contact with Na metal, leading to continuously increased interfacial resistance. Here we present an extremely simple approach to introduce a compact NaF-rich interphase on a Na surface via chemical reactions between fluoroethylene carbonate–Na+ and Na metal, resulting in a compatible Na anode/SN-based electrolyte interface. The in situ formed NaF-rich interphase can not only prevent side reactions between the SN-based electrolyte and Na anode but also regulate the uniform deposition of dendrite-free Na. As a result, the symmetric cells show a low overpotential of 150 mV after cycling for 4000 h. Furthermore, all-solid-state Na–CO2 batteries (4Na + 3CO2 ↔ 2Na2CO3 + C) with the compatible interface can run for 50 cycles with a small overpotential increase of 0.33 V. This work provides a promising method to build a stable interface that enables the use of an SSE which is unstable toward Na in Na metal batteries.


Recommended Literature
- [1] Benzothiadiazole- and pyrrole-based polymers bearing thermally cleavable solubilizing groups as precursors for low bandgap polymers†
- [2] Front cover
- [3] Ultrathin porous NiO nanoflake arrays on nickel foam as an advanced electrode for high performance asymmetric supercapacitors†
- [4] Photometric determination of cationic surfactants
- [5] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [6] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [7] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [8] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [9] Selective fluorimetric recognition of dihydrogen phosphate over chloride anions by a novel ruthenium(II) bipyridyl receptor complex
- [10] Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach†

Journal Name:Chemical Science
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 14941-53-8









